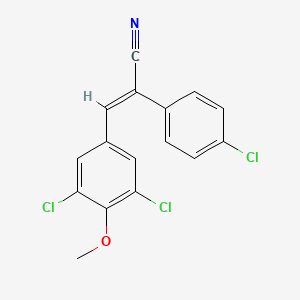![molecular formula C22H16N4O2 B5740511 N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740511.png)
N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is also known as QNZ or EVP4593 and is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway.
作用機序
N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide is a selective inhibitor of the NF-κB pathway. The NF-κB pathway plays a crucial role in various cellular processes such as inflammation, immune response, and cell proliferation. QNZ inhibits the activation of NF-κB by preventing the degradation of IκBα, which is a protein that inhibits the activation of NF-κB. By inhibiting the NF-κB pathway, QNZ can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that QNZ can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that QNZ can reduce tumor growth and improve the symptoms of diseases such as rheumatoid arthritis and multiple sclerosis. QNZ has also been shown to have low toxicity and no significant adverse effects.
実験室実験の利点と制限
N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows researchers to study the specific effects of inhibiting this pathway. QNZ has also been shown to have low toxicity and no significant adverse effects, making it a safe compound to use in lab experiments. However, QNZ has some limitations for lab experiments. It has low solubility in water, which can make it challenging to work with in aqueous solutions. QNZ can also be expensive, which can limit its use in some experiments.
将来の方向性
N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide has several potential future directions for scientific research. One possible direction is to investigate its potential applications in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another possible direction is to study the mechanism of action of QNZ in more detail to identify new targets for drug development. QNZ can also be used as a starting material for the synthesis of other compounds with potential applications in various fields. Finally, QNZ can be used in combination with other compounds to enhance its therapeutic effects and reduce the risk of drug resistance.
合成法
The synthesis of N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with thionyl chloride to form 2-phenyl-4-quinolinecarbonyl chloride. The resulting compound is then reacted with 4-aminopyridine to form N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide. The purity of the compound is then confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, QNZ has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated as a potential treatment for diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. In biology, QNZ has been used to study the NF-κB pathway, which plays a crucial role in various cellular processes such as inflammation, immune response, and cell proliferation. In chemistry, QNZ has been used as a starting material for the synthesis of other compounds with potential applications in various fields.
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c23-21(16-10-12-24-13-11-16)26-28-22(27)18-14-20(15-6-2-1-3-7-15)25-19-9-5-4-8-17(18)19/h1-14H,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQHSUZYYFUKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)ON=C(C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O/N=C(/C4=CC=NC=C4)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-phenylquinolin-4-yl)carbonyl]oxy}pyridine-4-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

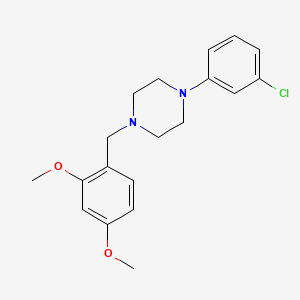
![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)
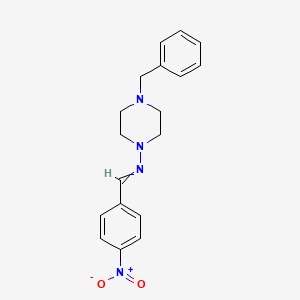
![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5740475.png)
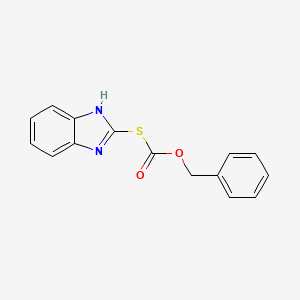
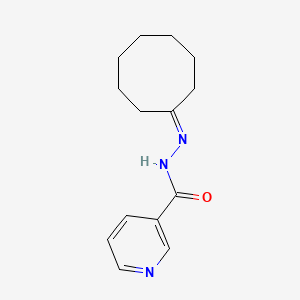
![3-[(2-pyrimidinylthio)methyl]benzoic acid](/img/structure/B5740491.png)

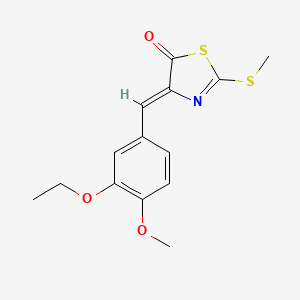
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5740521.png)
![N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740522.png)
